Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a useful research chemical . It is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .Molecular Structure Analysis
The molecular structure of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate consists of a 1,2,4-oxadiazole ring attached to a cyclopropyl group and an ethyl carboxylate group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles like Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate often involve reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles, the core structure of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential .
Anti-Trypanosomal Activity
The 1,2,4-oxadiazoles have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain . This suggests a potential application of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in anti-trypanosomal activity.
Antibacterial Activity
1,2,4-Oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This indicates that Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could potentially be used as an antibacterial agent.
Anti-Fungal Activity
1,2,4-Oxadiazole derivatives have shown moderate anti-fungal activity against Rhizoctonia solani . This suggests a potential application of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in anti-fungal treatments.
Nematocidal Activity
1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita . This suggests a potential application of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in nematocidal treatments.
Conducting Systems
The 1,2-diazole fragment present in the molecule acts as an electron withdrawing group, so it is widely used in various types of conducting systems . This suggests a potential application of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in electronic devices.
Future Directions
The future directions for research on Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could include further exploration of its potential biological activities, as well as the development of new synthetic strategies for its production. The wide range of biological activities exhibited by 1,2,4-oxadiazoles suggests that they could be promising targets for drug discovery .
Mechanism of Action
Target of Action
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a derivative of the 1,2,4-oxadiazole class of compounds . These compounds have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives involves interaction with their targets leading to anti-infective activity . .
Pharmacokinetics
The pharmacokinetic properties of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 2.39, indicating its lipophilicity . Its water solubility is classified as very soluble, which may impact its bioavailability .
Result of Action
Given its classification as an anti-infective agent, it can be inferred that it may inhibit the growth or virulence of certain pathogens .
properties
IUPAC Name |
ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRBTIANPAMXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018125-29-5 |
Source
|
Record name | ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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